4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C9H9F9O3. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the fluorinated groups .
Major Products
The major products formed from these reactions include various fluorinated alcohols and amines, depending on the specific nucleophile used .
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interactions with other molecules via its fluorinated groups. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions, which can influence the behavior and properties of the compound in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate.
2,2,3,3-Tetrafluoropropanol: Another fluorinated alcohol used in similar applications.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: A related compound with different functional groups but similar fluorinated structure.
Uniqueness
This compound is unique due to its dual fluorinated groups, which provide a combination of properties from both 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3-tetrafluoropropanol. This dual functionality enhances its reactivity and versatility in various applications .
Eigenschaften
Molekularformel |
C9H9F9O3 |
---|---|
Molekulargewicht |
336.15 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C9H9F9O3/c10-5(11)7(12,13)4-21-6(19)20-3-1-2-8(14,15)9(16,17)18/h5H,1-4H2 |
InChI-Schlüssel |
RFUMXXXEGUOSMU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.